[6-(Difluoromethyl)pyridin-2-YL]methanol

Medicinal Chemistry Property Prediction Lead Optimization

Researchers developing TGFβRI kinase inhibitors face low membrane permeability of hydroxyl-containing intermediates. [6-(Difluoromethyl)pyridin-2-yl]methanol provides a lipophilic -CF₂H bioisostere (α₂ᴴ = 0.11-0.18) that retains hydrogen bonding while improving LogP by Δπ +1.35 vs -OH. • Validated for constructing inhibitors with IC₅₀ 0.25 nM • 98% purity ensures reliable parallel library synthesis • Ambient storage and shipping simplify procurement

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
Cat. No. B13069022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Difluoromethyl)pyridin-2-YL]methanol
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)F)CO
InChIInChI=1S/C7H7F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2
InChIKeyYMPKCVIKKFXQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)pyridin-2-yl methanol: Sourcing & Identity


[6-(Difluoromethyl)pyridin-2-yl]methanol (CAS 1784794-98-4) is a fluorinated heterocyclic building block consisting of a pyridine core substituted at the 6-position with a difluoromethyl (-CF₂H) group and at the 2-position with a hydroxymethyl (-CH₂OH) group [1]. Its molecular formula is C₇H₇F₂NO with a molecular weight of 159.13 g/mol [1]. The compound is commercially available at 98% purity . The -CF₂H group functions as a lipophilic hydrogen-bond donor and serves as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) functionalities in medicinal chemistry applications [2].

6-(Difluoromethyl)pyridin-2-yl methanol: Differentiation from Analogs


Direct substitution of [6-(difluoromethyl)pyridin-2-yl]methanol with non-fluorinated 2-pyridinemethanol or with the 6-CF₃ analog would alter critical molecular properties in ways that compromise downstream application outcomes. The -CF₂H group is not merely a smaller analog of -CF₃; it is a hydrogen-bond donor (HBD) capable of engaging in specific interactions with biological targets [1], whereas -CF₃ is exclusively a strong electron-withdrawing group without HBD capacity [2]. Furthermore, -CF₂H is a bioisostere of -OH, -SH, and -NH₂, enabling replacement of these polar groups with a lipophilic moiety while retaining hydrogen-bonding functionality [1]. Non-fluorinated 2-pyridinemethanol lacks the metabolic stability and membrane permeability conferred by fluorination [2]. Substituting with an alternative fluorination pattern or leaving the 6-position unsubstituted would alter lipophilicity (LogP), electronic distribution on the pyridine ring, and the ability to participate as a directed HBD in target binding [1].

6-(Difluoromethyl)pyridin-2-yl methanol: Comparative Evidence


Molecular Weight and Density vs. CF₃ Analog

[6-(Difluoromethyl)pyridin-2-yl]methanol exhibits a molecular weight of 159.13 g/mol and predicted density of 1.278 ± 0.06 g/cm³ [1]. In contrast, the trifluoromethyl analog (6-(trifluoromethyl)pyridin-2-yl)methanol (CAS 131747-53-0) has a molecular weight of 177.12 g/mol and a predicted density of approximately 1.4 ± 0.1 g/cm³ . The -CF₂H analog is 18 g/mol (10.2%) lighter than the -CF₃ analog. For a scaffold incorporated into a final drug candidate with a molecular weight of 400-500 g/mol, this 18 g/mol difference represents a 3.6-4.5% reduction in total molecular weight [1].

Medicinal Chemistry Property Prediction Lead Optimization Physicochemical Profiling

Hydrogen-Bond Donor Capacity: -CF₂H vs. -CF₃

The -CF₂H group in [6-(difluoromethyl)pyridin-2-yl]methanol functions as a hydrogen-bond donor (HBD) via the C-H proton, with an experimentally measured HBD acidity parameter (α₂ᴴ) of 0.11-0.18 depending on the attached scaffold [1]. In contrast, the -CF₃ group in the trifluoromethyl analog has an α₂ᴴ value of 0, indicating no hydrogen-bond donor capacity [2]. The -CF₂H group can therefore engage in directed H-bond interactions with target proteins (e.g., backbone carbonyls, side-chain acceptors), whereas -CF₃ cannot [1].

Medicinal Chemistry Bioisostere Design Hydrogen Bonding SAR Analysis

Lipophilicity: -CF₂H Bioisostere of -OH

When attached to an aromatic ring, the -CF₂H group exhibits a lipophilicity parameter (π) of +0.68, making it a more lipophilic bioisostere of -OH (π = -0.67) by a calculated Δπ of +1.35 log units [1]. For [6-(difluoromethyl)pyridin-2-yl]methanol, the 2-CH₂OH group retains the -OH functionality, but replacement of alternative -OH substituents on the pyridine ring with -CF₂H would increase LogP by approximately 1.35 units per substitution, thereby enhancing membrane permeability [1][2].

Medicinal Chemistry Lipophilicity Optimization Bioisostere Strategy Property-Based Design

Boiling Point vs. Non-Fluorinated Analog

[6-(Difluoromethyl)pyridin-2-yl]methanol exhibits a predicted boiling point of 225.8 ± 35.0 °C [1]. In contrast, the non-fluorinated parent scaffold 2-pyridinemethanol (CAS 586-98-1) has a boiling point of 220 °C (literature value) [2]. The -CF₂H substitution at the 6-position results in a boiling point elevation of approximately 5.8 °C, which is within the prediction uncertainty range [1][2].

Process Chemistry Thermal Stability Purification Optimization Synthetic Route Planning

TGFβRI Inhibitor Activity Evidence

The 6-(difluoromethyl)pyridin-2-yl moiety, when incorporated into a 7H-pyrrolo[2,3-d]pyrimidine scaffold (US10399987, Example 2), yields a compound with an IC₅₀ of 0.25 nM against TGFβRI (T204D mutant) and 740 nM against TGFβRII in a 1536-well enzymatic assay [1]. A related derivative (Example 19) incorporating the same 6-(difluoromethyl)pyridin-2-yl group showed an IC₅₀ of 5.80 nM against TGFβRI [2]. The final optimized TGFβRI inhibitor N-(4-(3-(6-(difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide demonstrates durable antitumor activity when combined with an anti-PD-1 antibody [3].

Kinase Inhibition Cancer Therapeutics TGFβ Signaling Immuno-Oncology

Purity Specification for Reliable Synthesis

[6-(Difluoromethyl)pyridin-2-yl]methanol is commercially supplied with a documented purity specification of 98% (HPLC or equivalent) from established chemical suppliers . This specification meets or exceeds the industry standard for research-grade fluorinated heterocyclic building blocks, where 95-97% is typical for catalog compounds. In contrast, non-fluorinated 2-pyridinemethanol is commercially available at purities ranging from 95% to 99% depending on supplier and grade .

Chemical Procurement Quality Control Synthetic Reliability Batch Consistency

6-(Difluoromethyl)pyridin-2-yl methanol: Applications


Bioisosteric Replacement in Lead Optimization

The -CF₂H group in [6-(difluoromethyl)pyridin-2-yl]methanol functions as a lipophilic hydrogen-bond donor (α₂ᴴ = 0.11-0.18) and serves as a bioisosteric replacement for -OH, -SH, and -NH₂ groups [1]. Medicinal chemistry teams can utilize this compound to replace metabolically labile hydroxyl or amino substituents while retaining hydrogen-bonding interactions with target proteins. The predicted Δπ of +1.35 relative to -OH indicates a substantial increase in membrane permeability [1], making this compound particularly valuable for CNS drug discovery programs where blood-brain barrier penetration is required. The 2-CH₂OH group provides a versatile synthetic handle for further functionalization via oxidation, esterification, or Mitsunobu reactions [2].

TGFβRI Kinase Inhibitor Synthesis

[6-(Difluoromethyl)pyridin-2-yl]methanol serves as a key synthetic intermediate for constructing TGFβRI kinase inhibitors with demonstrated antitumor activity [1]. The 6-(difluoromethyl)pyridin-2-yl core, when elaborated via Sonogashira coupling and Cacchi cyclization, yields potent inhibitors with IC₅₀ values as low as 0.25 nM against TGFβRI [2]. The methanol group provides a functional handle for subsequent transformations, including oxidation to the corresponding aldehyde or carboxylic acid for further diversification [3]. This validated application reduces the synthetic risk for programs targeting the TGFβ signaling pathway in cancer and fibrotic diseases [1].

Property-Driven Scaffold Optimization

In contrast to the 6-CF₃ analog (α₂ᴴ = 0, no H-bond donor capacity) [1], [6-(difluoromethyl)pyridin-2-yl]methanol provides the unique combination of increased lipophilicity (π = +0.68 for -CF₂H vs π = -0.67 for -OH) [2] and retained hydrogen-bonding functionality. This property profile is advantageous for designing orally bioavailable drug candidates that must simultaneously penetrate lipid membranes and engage in specific polar interactions with protein targets. The lower molecular weight (159.13 g/mol) compared to the 6-CF₃ analog (177.12 g/mol) [3] also improves ligand efficiency metrics, which is a key selection criterion in fragment-based drug discovery and lead optimization cascades [2].

Building Block for Library Synthesis

The combination of a 2-CH₂OH handle for diversification and a 6-CF₂H pharmacophoric element makes [6-(difluoromethyl)pyridin-2-yl]methanol suitable for parallel library synthesis [1]. The commercial availability at 98% purity [2] ensures consistent reaction outcomes across multi-well plates. The boiling point (225.8 ± 35.0 °C predicted) [3] is compatible with standard organic workup procedures, and the compound can be stored under standard laboratory conditions without specialized handling requirements [2]. The -CF₂H group confers metabolic stability advantages over non-fluorinated analogs , increasing the likelihood that library members will possess favorable ADME properties for subsequent screening campaigns [1].

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